Home > Products > Screening Compounds P112927 > 5-methanehydrazonoyl-1H-indazol-3-amine
5-methanehydrazonoyl-1H-indazol-3-amine - 1312142-38-3

5-methanehydrazonoyl-1H-indazol-3-amine

Catalog Number: EVT-1733642
CAS Number: 1312142-38-3
Molecular Formula: C8H9N5
Molecular Weight: 175.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583)

  • Compound Description: GSK583 is a potent and selective inhibitor of RIP2 kinase, a key enzyme in the innate immune system's NOD1 and NOD2 pathways. It exhibits exceptional selectivity for RIP2 over other kinases. []
  • Relevance: GSK583 shares the core indazole structure with 5-methanehydrazonoyl-1H-indazol-3-amine. Both compounds feature substitutions at the 3-position of the indazole ring, highlighting the potential for diverse modifications at this site. Additionally, GSK583 demonstrates the possibility of incorporating a fluoro substituent on the indazole ring, a modification that could be explored in relation to 5-methanehydrazonoyl-1H-indazol-3-amine. []

6-Fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine

  • Compound Description: This class of Schiff base derivatives has been studied for its spectroscopic properties and electronic structure. []
  • Relevance: Similar to 5-methanehydrazonoyl-1H-indazol-3-amine, these derivatives feature a substituent at the 3-position of the indazole ring. The presence of a fluoro group at the 6-position of the indazole core in these derivatives further suggests the possibility of exploring similar halogen substitutions on 5-methanehydrazonoyl-1H-indazol-3-amine. []

N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives

  • Compound Description: These compounds represent a novel class of potent Cyclin-Dependent Kinase 7 (CDK7) inhibitors. They demonstrate efficacy in inhibiting cyst growth in ADPKD models. []
  • Relevance: This class of compounds highlights the feasibility of attaching a benzamide moiety to the indazole core at the 3-position, a modification that could be explored for 5-methanehydrazonoyl-1H-indazol-3-amine. The presence of a pyridinyl substituent at the 5-position further emphasizes the potential for incorporating heterocyclic groups onto the indazole ring system. []

5-(4-Fluorophenyl)-1H-pyrazol-3-amine

  • Compound Description: This pyrazole derivative has been studied for its crystal structure and vibrational properties using DFT calculations. []
  • Relevance: Although this compound features a pyrazole ring instead of an indazole, the structural similarity and the presence of a similar substitution pattern (fluoro-substituted phenyl at the 5-position and an amino group at the 3-position) provide insights into the potential properties and modifications applicable to 5-methanehydrazonoyl-1H-indazol-3-amine. []

4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM)

  • Compound Description: FIPM was developed as a potential PET tracer for imaging leucine-rich repeat kinase 2 (LRRK2) in the brain. It displays high in vitro binding affinity for LRRK2. []
  • Relevance: FIPM shares the core indazole structure with 5-methanehydrazonoyl-1H-indazol-3-amine. The isopropoxy group at the 5-position and the fluoro substituent on the pyridine ring of FIPM offer insights into potential modifications and their impact on the properties of 5-methanehydrazonoyl-1H-indazol-3-amine. []

N-[3-(1H-Indazol-3-yl)-4-pyridinyl]-2,2-dimethylpropanamide

  • Compound Description: This compound exhibits analgesic and dermatological efficacy. It represents a key structure in the synthesis of a series of related compounds designed for the treatment of dermatosis and inflammation. []
  • Relevance: This compound highlights the feasibility of linking a pyridinyl group to the indazole ring system at the 3-position, a modification that could be explored for 5-methanehydrazonoyl-1H-indazol-3-amine. The presence of an amide linkage and a dimethylpropanamide group provides insights into potential derivatizations at this position. []

(E)-3-(1-Substituted-1H-indazol-5-yl)-N-hydroxypropenamides

  • Compound Description: This class of compounds was designed as novel histone deacetylase inhibitors with potential anticancer activity. [, ]
  • Relevance: These compounds demonstrate the possibility of incorporating a propenamide moiety at the 5-position of the indazole ring, a modification that could be considered for 5-methanehydrazonoyl-1H-indazol-3-amine. The variations in the 1-substituent of the indazole ring further highlight the potential for diverse modifications at this position. [, ]

3-((3-Amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

  • Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, effective against both wild-type BCR-ABL and the imatinib-resistant T315I mutant. []
  • Relevance: AKE-72 emphasizes the potential of incorporating an ethynyl linker and a benzamide group at the 4-position of the indazole ring. This structural modification could be considered for 5-methanehydrazonoyl-1H-indazol-3-amine. Additionally, AKE-72 showcases the potential of incorporating an amino group at the 3-position, similar to the target compound. []
  • Compound Description: These compounds are designed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target for acute myeloid leukemia (AML) treatment. []
  • Relevance: These derivatives showcase the feasibility of linking a benzimidazole moiety to the indazole core at the 6-position, a modification that could be explored for 5-methanehydrazonoyl-1H-indazol-3-amine. The presence of benzamide and phenyl urea groups highlights the potential for incorporating similar functionalities. []

(E)-4-(3-Arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine Derivatives

  • Compound Description: This series of compounds exhibits potent inhibitory activity against Polo-like kinase 4 (PLK4) and shows potential as anticancer agents, specifically for breast cancer treatment. []
  • Relevance: These derivatives highlight the feasibility of introducing an arylvinyl moiety at the 3-position and a pyrimidin-2-amine group at the 6-position of the indazole ring system. This information can guide the exploration of similar modifications on 5-methanehydrazonoyl-1H-indazol-3-amine. []

Spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones

  • Compound Description: This group of compounds is synthesized through a four-component reaction involving aldehydes, 1H-indazol-6-amine, and 1H-pyrazol-5(4H)-one. []
  • Relevance: The use of 1H-indazol-6-amine as a starting material in the synthesis of these compounds demonstrates the potential for modifying the 6-position of the indazole ring in 5-methanehydrazonoyl-1H-indazol-3-amine. It highlights the possibility of building more complex structures using this scaffold. []

3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone

  • Compound Description: This compound exhibits notable inhibitory effects on the proliferation of various cancer cell lines, including A549, BGC-823, and HepG-2. []
  • Relevance: The presence of a morpholino group at the 4-position and a 3-fluorobenzoyl group at the 1-position of the indazole ring in this compound provides insights into potential modifications for 5-methanehydrazonoyl-1H-indazol-3-amine. []

5-(((1H-Indazol-5-yl)oxy)methyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine (ITP-2)

  • Compound Description: ITP-2 is a novel activator of Kv11.1 (hERG) channels, suggesting its potential utility in treating acquired and congenital long QT syndrome. []
  • Relevance: ITP-2 demonstrates the feasibility of incorporating an oxymethylene linker to connect a pyrimidin-2-amine group at the 5-position of the indazole ring. This structural information could be valuable when considering modifications for 5-methanehydrazonoyl-1H-indazol-3-amine. []

(1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945)

  • Compound Description: CFI-400945 emerged as a potent, orally active Polo-like kinase 4 (PLK4) inhibitor with potential applications in cancer therapy. []
  • Relevance: This compound highlights the potential of modifying the 6-position of the indazole ring in 5-methanehydrazonoyl-1H-indazol-3-amine by incorporating complex spirocyclic systems. []

N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N′-(2-fluoro-5-methylphenyl)urea (ABT-869)

  • Compound Description: ABT-869 is a multitargeted inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinases. It exhibits significant antitumor activity in preclinical models. [, ]
  • Relevance: ABT-869 showcases the potential of a urea linker at the 4-position and an amino group at the 3-position of the indazole ring for generating potent kinase inhibitors. This information could be beneficial for exploring modifications of 5-methanehydrazonoyl-1H-indazol-3-amine for kinase inhibition. [, ]

(R)-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102)

  • Compound Description: ABT-102 is a selective transient receptor potential vanilloid 1 (TRPV1) receptor antagonist. It demonstrates efficacy in various pain models. []

Properties

CAS Number

1312142-38-3

Product Name

5-methanehydrazonoyl-1H-indazol-3-amine

IUPAC Name

5-[(E)-hydrazinylidenemethyl]-1H-indazol-3-amine

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C8H9N5/c9-8-6-3-5(4-11-10)1-2-7(6)12-13-8/h1-4H,10H2,(H3,9,12,13)/b11-4+

InChI Key

KAETZMKTYPAXNE-NYYWCZLTSA-N

SMILES

C1=CC2=C(C=C1C=NN)C(=NN2)N

Canonical SMILES

C1=CC2=C(C=C1C=NN)C(=NN2)N

Isomeric SMILES

C1=CC2=C(C=C1/C=N/N)C(=NN2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.